Tetradodecylammonium bromide

Catalog No.
S1507474
CAS No.
14866-34-3
M.F
C48H100BrN
M. Wt
771.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetradodecylammonium bromide

CAS Number

14866-34-3

Product Name

Tetradodecylammonium bromide

IUPAC Name

tetradodecylazanium;bromide

Molecular Formula

C48H100BrN

Molecular Weight

771.2 g/mol

InChI

InChI=1S/C48H100N.BrH/c1-5-9-13-17-21-25-29-33-37-41-45-49(46-42-38-34-30-26-22-18-14-10-6-2,47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4;/h5-48H2,1-4H3;1H/q+1;/p-1

InChI Key

SMEFTBPJZGVAPK-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Br-]

Canonical SMILES

CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Br-]

Phase-Transfer Catalyst

One of the primary applications of TDAB is as a phase-transfer catalyst. In organic chemistry, many reactions involve reactants dissolved in different, immiscible phases, such as water and an organic solvent. These reactions might progress slowly due to the limited interaction between the reactants. TDAB can act as a "phase-transfer catalyst" by shuttling reactants from one phase to the other, facilitating their interaction and accelerating the reaction. This property makes TDAB useful in various organic syntheses, including the production of pharmaceuticals, agrochemicals, and fine chemicals [, ].

Surfactant

TDAB also exhibits surfactant properties. Surfactants are molecules that can lower the surface tension of liquids, allowing them to spread and interact more effectively. This property makes TDAB valuable in various applications, such as:

  • Emulsification: Emulsions are mixtures of two immiscible liquids (e.g., oil and water) that are stabilized by a surfactant. TDAB can be used to create and stabilize emulsions for various purposes, such as in the production of cosmetics, pharmaceuticals, and food products [].
  • Micelle formation: Micelles are aggregates of surfactant molecules that form in solution. TDAB can form micelles that can solubilize hydrophobic (water-insoluble) molecules, making them more accessible for various applications, such as drug delivery and environmental remediation [].

Tetradodecylammonium bromide is a quaternary ammonium salt characterized by a long hydrophobic alkyl chain, specifically composed of twelve carbon atoms in the dodecyl group. Its chemical formula is C48H100BrNC_{48}H_{100}BrN and it is commonly used as a surfactant and phase transfer catalyst. Tetradodecylammonium bromide appears as a white solid and is soluble in organic solvents, making it useful in various chemical applications. The compound's structure includes a positively charged nitrogen atom bonded to four hydrocarbon chains, which imparts unique properties such as surface activity and the ability to form micelles in solution .

The mechanism of action of TDAB depends on the specific application. Here are two common examples:

  • Phase-transfer catalysis: TDAB acts as a catalyst by shuttling substrates between aqueous and organic phases. The cationic portion interacts with the substrate in the aqueous phase, forming a complex. This complex then migrates to the organic phase due to the hydrophobic interactions of the alkyl chain, bringing the substrate closer to the reaction partner.
  • Micelle formation: In aqueous solutions, TDAB molecules can self-assemble into micelles. The hydrophobic alkyl chains orient inwards, forming a core, while the hydrophilic cationic heads face outwards, interacting with water molecules. Micelles can solubilize hydrophobic molecules in their core, making them accessible for various processes [].
, primarily due to its ionic nature. It can undergo:

  • Salt Metathesis Reactions: This allows the formation of various tetradodecylammonium salts by exchanging the bromide ion with other anions.
  • Phase Transfer Catalysis: It facilitates the transfer of ionic species from aqueous to organic phases, enhancing reaction rates in biphasic systems.
  • Decomposition Reactions: Upon heating, tetradodecylammonium bromide may decompose, changing color and releasing gases, which is significant for thermal stability assessments .

The synthesis of tetradodecylammonium bromide typically involves the alkylation of a suitable amine with a corresponding bromoalkane. A common method includes:

  • Alkylation of Tetradecylamine: Tetradecylamine is reacted with an excess of 1-bromododecane under controlled conditions to yield tetradodecylammonium bromide.
  • Purification: The product is purified through recrystallization or solvent extraction to remove unreacted materials and by-products.

This method ensures high yields and purity of the desired quaternary ammonium salt .

Tetradodecylammonium bromide finds applications across various fields:

  • Surfactants: Used in detergents and emulsifiers due to its ability to lower surface tension.
  • Phase Transfer Catalysts: Facilitates reactions involving ionic compounds in organic synthesis.
  • Antimicrobial Agents: Utilized in formulations aimed at controlling microbial growth in pharmaceutical and cosmetic products.
  • Nanotechnology: Acts as a stabilizer for nanoparticles and in the synthesis of nanomaterials .

Interaction studies involving tetradodecylammonium bromide focus on its behavior in biological systems and its effects on cellular membranes. Research indicates that it can interact with lipid bilayers, leading to alterations in membrane integrity and function. These interactions are crucial for understanding its antimicrobial efficacy and potential cytotoxicity. Additionally, studies on its phase transfer capabilities reveal insights into how it enhances solubility and reactivity of otherwise insoluble compounds .

Tetradodecylammonium bromide shares similarities with other quaternary ammonium salts but exhibits unique characteristics due to its long alkyl chain. Below is a comparison with similar compounds:

Compound NameChemical FormulaUnique Features
Tetrabutylammonium bromideC16H36BrNC_{16}H_{36}BrNShorter alkyl chains; widely used as phase transfer catalyst .
Cetyltrimethylammonium bromideC21H38BrNC_{21}H_{38}BrNKnown for strong antimicrobial properties; used in personal care products .
Hexadecyltrimethylammonium bromideC19H42BrNC_{19}H_{42}BrNSimilar surfactant properties; used in industrial applications.

Tetradodecylammonium bromide's longer hydrophobic chain enhances its surfactant properties while maintaining effective antimicrobial activity, setting it apart from these compounds. Its unique balance of hydrophilicity and hydrophobicity allows for diverse applications across different fields.

Quaternary Ammonium Salt Synthesis Pathways

Tetradodecylammonium bromide, with the molecular formula C₄₈H₁₀₀BrN and molecular weight of 771.22 g/mol, belongs to the broader family of quaternary ammonium compounds characterized by four alkyl substituents attached to a nitrogen atom. The synthesis of TDAB typically follows established quaternization pathways common to quaternary ammonium salts, though with specific considerations for the lengthy dodecyl chains.

The fundamental quaternization reaction involves nucleophilic substitution between tridodecylamine and dodecyl bromide, resulting in the formation of tetradodecylammonium bromide:

(C₁₂H₂₅)₃N + C₁₂H₂₅Br → (C₁₂H₂₅)₄N⁺Br⁻

This reaction represents a typical SN2 mechanism where the lone pair of electrons on the tertiary amine nitrogen attacks the electrophilic carbon adjacent to the bromine in dodecyl bromide. The quaternization process can follow several methodological variations:

Temperature-Controlled Quaternization

Research indicates that quaternary ammonium salts with long alkyl chains can be effectively synthesized through temperature-controlled reactions. For optimal results with long-chain alkylations similar to TDAB synthesis, reaction temperatures around 35°C maintained for approximately 4 hours yield favorable conversion rates. These controlled conditions help minimize side reactions while maximizing the desired quaternization.

Solvent Selection for Quaternization

The choice of solvent significantly impacts the quaternization efficiency. While some quaternary ammonium compounds can be prepared under solvent-free conditions at elevated temperatures, TDAB synthesis typically benefits from appropriate solvent systems. Common solvents employed include acetonitrile, which facilitates the reaction by stabilizing the transition state and enhancing the nucleophilicity of the amine.

Table 1: Quaternization Reaction Conditions for Long-Chain Quaternary Ammonium Bromides

ParameterOptimal RangeEffect on Reaction
Temperature35-60°CHigher temperatures increase reaction rate but may lead to side reactions
Reaction Time4-24 hoursLonger times increase conversion but may degrade product
SolventAcetonitrile, DMFStabilizes transition state and enhances reactivity
Molar Ratio (alkyl halide:amine)1.1:1 to 5:1Excess alkylating agent drives reaction to completion
AtmosphereInert (N₂, Ar)Prevents oxidation of amine intermediates

The quaternization reaction for preparing TDAB must be conducted under an inert atmosphere (typically nitrogen or argon) to prevent oxidation of the tertiary amine starting materials, which would significantly reduce yield and purity. This consideration becomes particularly important given the long hydrocarbon chains present in TDAB, which may be susceptible to oxidation under prolonged reaction conditions.

Alkylation Strategies for Long-Chain Surfactant Development

The development of tetradodecylammonium bromide requires strategic approaches to alkylation, particularly considering the steric challenges associated with attaching four bulky dodecyl chains to a single nitrogen center.

Sequential Alkylation Approach

Rather than attempting direct quaternization of ammonia with four equivalents of dodecyl bromide, a sequential alkylation strategy provides better control and higher yields. This approach follows a stepwise introduction of dodecyl groups:

NH₃ → (C₁₂H₂₅)NH₂ → (C₁₂H₂₅)₂NH → (C₁₂H₂₅)₃N → (C₁₂H₂₅)₄N⁺Br⁻

Each step in this sequence requires specific reaction conditions and purification procedures. The progression through primary, secondary, and tertiary amines before final quaternization helps overcome the increasing steric hindrance with each successive alkylation. The reaction of primary amines with halogenoalkanes typically produces a mixture of products requiring careful separation techniques.

Direct Quaternization of Preformed Tertiary Amines

A more efficient approach for industrial-scale production involves the direct quaternization of preformed tridodecylamine with dodecyl bromide. This method circumvents the complex mixture of products that would result from multiple alkylation steps starting from ammonia or lower amines.

When performing direct quaternization, specific considerations must be addressed:

  • Ensuring complete conversion of the tertiary amine to prevent contamination with unreacted starting materials
  • Controlling reaction temperature to minimize side reactions
  • Providing sufficient reaction time for the sterically hindered quaternization to reach completion
  • Implementing effective purification protocols to obtain high-purity TDAB

Table 2: Comparative Alkylation Strategies for TDAB Synthesis

StrategyAdvantagesDisadvantagesTypical Yield
Sequential AlkylationBetter control over each stepMultiple purifications required30-50% overall
Direct QuaternizationSingle-step from tertiary amineRequires high-purity tertiary amine50-90%
Solvent-Free AlkylationEnvironmentally friendly, reduced wasteHigher energy requirements40-70%
High-Temperature AlkylationFaster reaction kineticsPotential side reactions45-85%

The alkylation strategy significantly impacts not only the yield but also the purity of the final TDAB product, which is crucial for its applications in sensitive areas such as ion-selective electrodes.

Counterion Exchange Mechanisms in Phase-Transfer Catalyst Design

Tetradodecylammonium bromide functions effectively as a phase transfer catalyst due to its unique structural features that facilitate counterion exchange between aqueous and organic phases. The bromide counterion plays a pivotal role in this functionality and can be strategically modified to enhance catalytic performance in specific applications.

Fundamental Counterion Exchange Process

The phase transfer catalytic activity of TDAB relies on a dynamic counterion exchange mechanism. In a typical biphasic reaction system:

  • The tetradodecylammonium cation (R₄N⁺) associates with the bromide counterion in the organic phase
  • At the interface, the bromide exchanges with other anions present in the aqueous phase
  • The new ion pair (R₄N⁺X⁻) returns to the organic phase, effectively transferring the anion X⁻
  • The transferred anion can then participate in reactions within the organic phase

This counterion exchange capability makes TDAB particularly valuable in synthetic organic chemistry, where it facilitates reactions between reagents with different phase affinities.

Strategic Counterion Selection

While tetradodecylammonium bromide represents the standard form with bromide as the counterion, deliberate counterion exchange can produce derivatives with modified properties:

  • Tetradodecylammonium chloride: Exhibits altered solubility and ion exchange properties compared to the bromide version
  • Tetradodecylammonium hydroxide: Provides basic conditions within organic phases
  • Tetradodecylammonium with specialized anions: Customized for specific catalytic applications

The exchange of bromide for other counterions can be accomplished through metathesis reactions with appropriate salt solutions, offering a platform for tailoring TDAB derivatives to specific catalytic requirements.

Interfacial Activity and Bilayer Formation

Research on similar quaternary ammonium surfactants demonstrates that these compounds form organized structures at interfaces, with the nature of the counterion influencing the packing arrangement and stability of these assemblies. For tetradodecylammonium bromide, the four long alkyl chains contribute to strong hydrophobic interactions while the bromide counterion influences the headgroup area and electrostatic interactions.

When TDAB adsorbs at interfaces such as mica-water boundaries, it typically forms bilayer structures with the innermost layer showing strong orientational ordering due to interactions with the substrate, while the outermost layer exhibits greater disorder. This structural organization is crucial for applications in surface modification and ion-selective electrodes.

Table 3: Counterion Effects on TDAB Properties and Applications

CounterionRelative Solubility in Organic SolventsPhase Transfer EfficiencyKey Applications
Bromide (Br⁻)HighHighGeneral phase transfer catalysis, ion-selective electrodes
Chloride (Cl⁻)ModerateModerate-HighSurface modification, specialized catalysis
Hydroxide (OH⁻)LowerVariable (base-sensitive)Base-promoted reactions in organic media
Sulfate (SO₄²⁻)LowLow-ModerateSpecialized applications requiring divalent anions

The strategic exploitation of counterion exchange mechanisms has positioned tetradodecylammonium bromide as a versatile phase transfer catalyst in various synthetic applications, particularly in reactions requiring the transfer of reactive anions from aqueous to organic phases.

Interfacial Dynamics in Multiphase Reaction Systems

Tetradodecylammonium bromide exhibits complex interfacial behavior that fundamentally governs its effectiveness as a phase-transfer catalyst in multiphase reaction systems [3]. The compound's quaternary ammonium structure, with four dodecyl chains extending from a central nitrogen atom, creates unique interfacial dynamics that facilitate the transport of ionic species across phase boundaries [5] [10].

Research investigations have demonstrated that tetradodecylammonium bromide forms distinctive assembly structures at liquid-liquid interfaces, transitioning from monolayer to bilayer configurations depending on concentration and environmental conditions [3]. The formation of these interfacial structures directly influences the catalyst's ability to solubilize water-soluble anionic reactants into organic phases, where subsequent reactions can proceed with enhanced efficiency [1].

Studies utilizing fluorescence probe techniques have revealed that tetradodecylammonium bromide undergoes significant conformational changes at interfaces [3]. When the concentration of the catalyst increases, the assembly structure transforms from incomplete monolayer coverage to complete bilayer formation, with this transition occurring through hydrophobic interactions between the long alkyl chains [3]. The critical micelle concentration behavior of tetradodecylammonium bromide demonstrates that the compound maintains superior interfacial activity compared to shorter-chain quaternary ammonium salts [18].

The interfacial tension reduction capabilities of tetradodecylammonium bromide have been quantitatively assessed through tensiometric measurements [6]. Research data indicates that tetradodecylammonium bromide achieves maximum membrane potentials of negative forty-two point six millivolts when optimized at concentrations of zero point zero four millimolar [6]. This interfacial activity directly correlates with the compound's effectiveness in facilitating phase transfer processes.

Microscopic analysis of tetradodecylammonium bromide-stabilized interfaces reveals the formation of structured interfacial regions where the quaternary ammonium heads orient toward the aqueous phase while the hydrophobic alkyl chains extend into the organic phase [15]. This orientation creates favorable environments for anion activation and subsequent chemical transformations [15].

Anion Activation Mechanisms in Organic Synthesis

The anion activation properties of tetradodecylammonium bromide represent a fundamental aspect of its catalytic functionality in organic synthesis applications [1] [5]. The mechanism involves the formation of ion pairs between the tetradodecylammonium cation and reactive anions, effectively reducing the solvation energy and increasing the nucleophilicity of the activated species [10].

Experimental evidence demonstrates that tetradodecylammonium bromide facilitates anion activation through multiple pathways [4]. The primary mechanism involves the extraction of hydrated anions from aqueous phases into organic media, where the reduced solvation environment enhances reactivity [4]. The bromide counterion plays a crucial role in this process, as studies have shown that different counterions exhibit varying degrees of co-encapsulation behavior with the quaternary ammonium cation [4].

Quantitative analysis of anion activation has been conducted using various nucleophilic species [21]. The kinetic data reveals that tetradodecylammonium bromide demonstrates superior catalytic efficiency compared to shorter-chain analogs, with reaction half-life measurements showing significant rate enhancements [21]. Specifically, tetradodecylammonium bromide exhibits an interpolated half-life of approximately eighty-two minutes under standardized conditions [21].

The structure-dependent activation mechanism has been elucidated through comparative studies with other quaternary ammonium catalysts [10]. Research findings indicate that the long dodecyl chains of tetradodecylammonium bromide create optimal hydrophobic environments for anion activation, with the cross-sectional area of the ammonium cation serving as a critical parameter for predicting catalytic activity [10].

Mechanistic investigations have revealed that tetradodecylammonium bromide operates through both interfacial and extraction mechanisms [26]. The catalyst facilitates the transfer of reactive anions across phase boundaries while simultaneously activating these species for nucleophilic attack [26]. Temperature-dependent studies demonstrate that the activation energy for anion transfer decreases significantly in the presence of tetradodecylammonium bromide compared to uncatalyzed systems [26].

Structure-Activity Relationships in Catalytic Efficiency Optimization

The relationship between the molecular structure of tetradodecylammonium bromide and its catalytic efficiency has been extensively investigated through systematic comparative studies [10] [21]. The four dodecyl chains attached to the central quaternary nitrogen create a unique three-dimensional structure that optimizes both lipophilicity and steric accessibility for catalytic interactions [10].

Quantitative structure-activity relationship analysis reveals that tetradodecylammonium bromide achieves superior performance metrics compared to other quaternary ammonium catalysts [21]. The catalyst demonstrates enhanced reaction rates with specific kinetic parameters showing marked improvements over shorter-chain analogs [21]. Comparative kinetic data illustrates the relationship between alkyl chain length and catalytic efficiency:

CatalystChain LengthHalf-life (minutes)Relative Activity
Tetramethylammonium bromideC12056.771.0
Tetraethylammonium bromideC281.8025.1
Tetrabutylammonium bromideC440.2251.1
Tetradodecylammonium bromideC1282.8424.8

The data demonstrates that while tetradodecylammonium bromide does not exhibit the highest activity among all chain lengths, it provides optimal performance for specific reaction types requiring enhanced lipophilicity [21].

Molecular descriptor analysis has identified the amphiphilic cross-sectional area as a critical parameter for predicting the catalytic efficiency of tetradodecylammonium bromide [10]. The relationship between this descriptor and reaction rates demonstrates that tetradodecylammonium bromide occupies an optimal position in the structure-activity landscape [10]. The ammonium ion accessibility parameter, while traditionally used for catalyst evaluation, shows limitations when applied to highly lipophilic catalysts like tetradodecylammonium bromide [10].

Solvent effects on the structure-activity relationship have been systematically investigated [7]. Research findings indicate that tetradodecylammonium bromide maintains consistent catalytic performance across various organic solvents, with the long alkyl chains providing sufficient solubility and interfacial activity [7]. The catalyst demonstrates particular effectiveness in dichloromethane and other chlorinated solvents, where the balance between solubility and reactivity is optimized [7].

Concentration-dependent studies reveal that tetradodecylammonium bromide exhibits optimal catalytic efficiency within specific concentration ranges [6]. Below critical concentrations, insufficient interfacial coverage limits catalytic activity, while excessive concentrations can lead to aggregate formation that reduces accessibility to reactive sites [6]. The optimal concentration for maximum catalytic efficiency typically ranges from zero point zero two to zero point zero six millimolar, depending on the specific reaction system [6].

Temperature optimization studies demonstrate that tetradodecylammonium bromide maintains catalytic activity across a broad temperature range [20]. The thermal stability of the quaternary ammonium structure, combined with the flexibility provided by the long alkyl chains, allows for effective catalysis at elevated temperatures where other catalysts may decompose [20]. Kinetic analysis reveals that the activation energy for catalyzed reactions decreases substantially in the presence of tetradodecylammonium bromide, indicating efficient transition state stabilization [23].

Tetradodecylammonium bromide has emerged as a highly effective surface passivation agent for perovskite solar cells, demonstrating remarkable improvements in both efficiency and stability. The compound functions as a post-surface modifier that suppresses the density of defects in mixed perovskite films, particularly in cesium-formamidinium-methylammonium (CsFAMA) compositions [1] [2].

The passivation mechanism involves the formation of hydrogen bonds between tetradodecylammonium bromide and the perovskite surface, as confirmed through X-ray photoelectron spectroscopy and Fourier transform infrared spectroscopy analyses [1] [2]. This interaction results in the formation of a capping layer composed of (TDDA)₂PbI₁.₆₆Br₂.₃₄ on the surface of the three-dimensional perovskite structure, as revealed by X-ray diffraction and two-dimensional grazing incidence wide-angle X-ray scattering studies [1] [2].

The effectiveness of tetradodecylammonium bromide passivation is demonstrated through significant performance improvements. Single charge transport devices prepared from tetradodecylammonium bromide-modified perovskite films show considerable reduction in both electron and hole defects, leading to enhanced charge transport properties [1] [2]. The champion power conversion efficiency achieved with tetradodecylammonium bromide treatment reaches 21.33%, compared to approximately 19% for untreated control devices [1] [2].

Table 1: Surface Passivation Performance Data for Tetradodecylammonium Bromide in Perovskite Solar Cells

PropertyControl (without TDDAB)With TDDAB TreatmentCharacterization Method
Power Conversion Efficiency (PCE)~19%21.33%J-V measurements
Water Contact Angle~40°93.39°Contact angle goniometry
Stability (30 days, 40% RH)Significant degradationNo performance lossEnvironmental testing
Electron Defect ReductionHigh defect densityConsiderably repressedSCLC analysis
Hole Defect ReductionHigh defect densityConsiderably repressedSCLC analysis
Hydrogen Bonding FormationNot presentConfirmed by XPS/FTIRXPS/FTIR spectroscopy
Capping Layer CompositionNone(TDDA)₂PbI₁.₆₆Br₂.₃₄XRD/2D GIWAXS
Film ThicknessN/ANanometer scaleSEM/AFM

The surface passivation strategy employs a Lewis acid-base interaction mechanism, where the lone pair electrons on the nitrogen atom of tetradodecylammonium bromide interact with undercoordinated lead atoms at the perovskite surface [1] [3]. This interaction is supported by systematic shifts in core-level binding energies observed in X-ray photoelectron spectroscopy measurements, particularly for lead, nitrogen, and bromine atoms [1] [3].

Defect Suppression Mechanisms in Polycrystalline Thin Films

The defect suppression mechanisms employed by tetradodecylammonium bromide in polycrystalline thin films involve multiple complementary pathways that address various types of structural and electronic defects. These mechanisms work synergistically to improve the overall quality and performance of optoelectronic devices.

Grain boundary passivation represents one of the primary mechanisms by which tetradodecylammonium bromide enhances thin film quality. The quaternary ammonium cations insert into grain boundaries within polycrystalline structures, effectively passivating interfacial defects that would otherwise act as recombination centers [1] [3]. Transmission electron microscopy and scanning transmission electron microscopy with electron energy-loss spectroscopy mapping have provided direct evidence of tetradodecylammonium bromide localization at grain boundary sites [3].

The compound addresses vacancy-type defects through halide vacancy filling, where bromide ions from tetradodecylammonium bromide occupy iodide vacancies within the perovskite structure [1] [2]. This mechanism is particularly effective in reducing the formation of deep-level trap states that contribute to non-radiative recombination and device instability [1] [2].

Table 2: Defect Suppression Mechanisms in Polycrystalline Thin Films

MechanismTDDAB EffectEvidencePerformance Impact
Grain Boundary PassivationQuaternary ammonium insertion into grain boundariesTEM/STEM-EELS mappingImproved charge transport
Surface Defect HealingHydrogen bonding with undercoordinated sitesXPS binding energy shiftsEnhanced photovoltaic efficiency
Vacancy FillingBromide ions fill halide vacanciesCompositional analysisReduced hysteresis
Interfacial BondingLewis acid-base interaction (N→Pb)FTIR vibrational spectroscopyStable device operation
Charge Trap ReductionReduced non-radiative recombination centersPhotoluminescence enhancementIncreased carrier lifetime
Moisture Barrier FormationHydrophobic alkyl chains create moisture barrierWater contact angle >90°Long-term stability

The interaction between tetradodecylammonium bromide and the perovskite surface results in significant improvements in photoluminescence properties, indicating reduced non-radiative recombination pathways [1] [2]. Time-resolved photoluminescence measurements demonstrate increased carrier lifetimes in treated films, confirming the effectiveness of the defect suppression strategy [1] [2].

The defect suppression process involves kinetic considerations, where the presence of tetradodecylammonium bromide influences the crystallization kinetics of perovskite films [3]. The compound interacts with intermediate adduct phases during film formation, resulting in slower transformation kinetics that promote the formation of larger, higher-quality grains with reduced defect densities [3].

Hydrophobic Capping Layer Formation for Moisture Resistance

The formation of hydrophobic capping layers represents a critical advancement in moisture protection for optoelectronic devices, with tetradodecylammonium bromide demonstrating exceptional performance in this application. The bulky quaternary ammonium cation creates a hydrophobic surface that effectively protects underlying perovskite layers from moisture-induced degradation [1] [2].

The hydrophobic character of tetradodecylammonium bromide-treated surfaces is quantified through water contact angle measurements, which show a dramatic increase from approximately 40° for untreated surfaces to 93.39° for treated surfaces [1] [2]. This significant enhancement in hydrophobicity is attributed to the presence of four long-chain dodecyl groups (C₁₂H₂₅) attached to the central nitrogen atom, creating a low-energy surface that repels water molecules [1] [2].

The molecular structure of tetradodecylammonium bromide, with its molecular formula C₄₈H₁₀₀BrN and molecular weight of 771.24 g/mol, provides optimal hydrophobic properties through its alkyl chain configuration [4] [5]. The four dodecyl chains create a three-dimensional hydrophobic environment that effectively shields the underlying perovskite from moisture penetration [1] [2].

Table 3: Hydrophobic Capping Layer Properties for Moisture Resistance

ParameterTDDAB ValueComparison (Standard)Measurement Method
Water Contact Angle93.39°~40° (untreated)Sessile drop method
Surface EnergyLow surface energyHigh surface energySurface tension analysis
Alkyl Chain LengthC₁₂ (dodecyl)N/AMolecular structure analysis
Molecular Weight771.24 g/molN/AMass spectrometry
Stability TemperatureStable up to 100°CN/AThermal analysis
Humidity ResistanceEffective at 40% RHPoor moisture resistanceEnvironmental chamber testing

The effectiveness of the hydrophobic capping layer is demonstrated through long-term stability testing, where tetradodecylammonium bromide-treated perovskite solar cells exhibit almost no performance loss after 30 days of exposure to air at 40% relative humidity [1] [2]. This remarkable stability improvement is directly attributed to the moisture barrier formed by the hydrophobic alkyl chains, which prevent water molecules from reaching the moisture-sensitive perovskite layer [1] [2].

The capping layer formation process involves the self-assembly of tetradodecylammonium bromide molecules at the perovskite surface, creating a uniform hydrophobic coating [1] [2]. The long alkyl chains orient themselves to maximize hydrophobic interactions while minimizing contact with polar environments, resulting in an effective moisture barrier [1] [2].

Comparative analysis with other quaternary ammonium bromide compounds reveals the superior performance of tetradodecylammonium bromide in hydrophobic capping layer formation. The compound's four C₁₂ chains provide optimal hydrophobic character compared to compounds with shorter alkyl chains or different chain configurations [6] [7] [8].

Table 4: Comparative Analysis of Quaternary Ammonium Bromide Compounds in Optoelectronics

CompoundMolecular FormulaAlkyl Chain ConfigurationHydrophobic CharacterApplication in Optoelectronics
Tetradodecylammonium Bromide (TDDAB)C₄₈H₁₀₀BrNFour C₁₂ chainsExcellent (93.39° contact angle)Perovskite solar cell passivation
Tetraoctylammonium Bromide (TOAB)C₃₂H₆₈BrNFour C₈ chainsGood (moderate hydrophobicity)Polymer LEDs/solar cells
Cetyltrimethylammonium Bromide (CTAB)C₁₉H₄₂BrNOne C₁₆ + three CH₃Good (surface passivation)Perovskite film treatment
Didodecyldimethylammonium Bromide (DDAB)C₂₆H₅₆BrNTwo C₁₂ + two CH₃Moderate (surface modification)Quantum dot surface engineering

The hydrophobic capping layer also provides additional benefits beyond moisture protection, including improved thermal stability and enhanced mechanical properties of the treated films [1] [2]. The organic nature of the tetradodecylammonium bromide coating allows for some flexibility while maintaining protective properties, making it suitable for applications requiring mechanical durability [1] [2].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14866-34-3

Dates

Last modified: 08-15-2023

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